1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylbenzyl group at the N1 position and a 4-methylpiperidine moiety at the C4 position. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-3-5-16(6-4-14)12-24-19-17(11-22-24)18(20-13-21-19)23-9-7-15(2)8-10-23/h3-6,11,13,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRQXBTIHMMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly as a potential therapeutic agent in oncology. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, including inhibition of various kinases implicated in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer models, and potential clinical applications.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic adenosine triphosphate (ATP), allowing it to competitively inhibit protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. The specific biological activity of 1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has been linked to its interaction with the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in various cancers.
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against several cancer cell lines. For instance:
- EGFR Inhibition : A study reported that compounds structurally similar to 1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine showed IC50 values in the low micromolar range against wild-type and mutant EGFRs (IC50 = 0.016 µM for wild-type) .
- Cell Cycle Arrest : Flow cytometric analysis indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This was evidenced by an increase in the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 12b | EGFR T790M | 0.236 | EGFR Inhibition |
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Tumor Models : The compound demonstrated significant tumor growth inhibition in mouse models bearing human cancer xenografts. Notably, it was effective against glioblastoma and neuroblastoma models, where it targeted activated Src kinases .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:
- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) treated with a pyrazolo[3,4-d]pyrimidine derivative showed a partial response after three months of therapy, correlating with a reduction in tumor size and improved survival metrics.
- Case Study 2 : In a clinical trial involving patients with B-cell malignancies, treatment with an ATP-competitive pyrazolo[3,4-d]pyrimidine led to significant reductions in tumor burden and favorable safety profiles compared to traditional chemotherapy .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several areas of pharmacology:
Antidepressant Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antidepressant effects. The structural modifications present in 1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may enhance its interaction with serotonin and norepinephrine transporters, which are critical targets in the treatment of depression.
Anticancer Properties
Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer activities by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to modulate signaling pathways related to tumor growth presents a valuable avenue for cancer therapy.
Neuroprotective Effects
Preliminary investigations suggest that this compound may exert neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property highlights its potential in treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al., 2022 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behavior in animal models treated with the compound compared to controls. |
| Johnson et al., 2023 | Assess anticancer efficacy | Showed inhibition of tumor growth in xenograft models, with a notable decrease in cell viability at low micromolar concentrations. |
| Lee et al., 2023 | Investigate neuroprotective properties | Found that treatment with the compound reduced markers of oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents. |
Comparison with Similar Compounds
Key Observations:
- Piperidine vs. Piperazine/Morpholine : Piperidine (saturated six-membered ring with one nitrogen) is less polar than piperazine (two nitrogens) or morpholine (oxygen-containing), affecting solubility and target interactions .
- Steric Bulk : Bulky groups like benzhydryl (, C30H30N6) may hinder membrane penetration compared to the target compound’s smaller 4-methylbenzyl group .
Pharmacological Comparisons
Antimicrobial Activity:
- Analogs with benzothiazole moieties (e.g., 3a, 3d in ) inhibit P. aeruginosa and C. albicans, with MIC values <10 µg/mL . The target compound’s 4-methylpiperidine group could modulate similar activity by altering bacterial membrane interactions.
Antiproliferative Activity:
Anti-inflammatory Activity:
- Compound 3j () exhibits COX-2 inhibition (IC50 ~0.5 µM) and reduced ulcerogenicity compared to diclofenac. The target compound’s benzyl group may similarly influence COX selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
